molecular formula C24H30N2O2S2 B431415 4-(2-methylphenyl)-5-pentylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-(2-methylphenyl)-5-pentylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431415
M. Wt: 442.6g/mol
InChI Key: BBZPBFPOVQBCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of substituents: The 2-methylphenyl, pentylsulfanyl, and propan-2-yl groups can be introduced through various substitution reactions using reagents like alkyl halides, thiols, and Grignard reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, thiols, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of ketones may produce alcohols.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-2-(methylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 3-(2-methylphenyl)-2-(ethylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C24H30N2O2S2

Molecular Weight

442.6g/mol

IUPAC Name

4-(2-methylphenyl)-5-pentylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C24H30N2O2S2/c1-5-6-9-12-29-24-25-22-21(17-13-19(15(2)3)28-14-20(17)30-22)23(27)26(24)18-11-8-7-10-16(18)4/h7-8,10-11,15,19H,5-6,9,12-14H2,1-4H3

InChI Key

BBZPBFPOVQBCKV-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C

Canonical SMILES

CCCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C

Origin of Product

United States

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